2-(4-chlorophenoxy)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with a linear formula of C15H11ClF3NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is a significant area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these derivatives have been reported .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, are considered to contribute to the biological activities of fluorine-containing compounds .Scientific Research Applications
Molecular Structures and Interactions
Research has shown that compounds with a thiadiazole structure can exhibit complex intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to their potential in forming stable 3-D arrays. For example, compounds featuring a 1,3,4-thiadiazol structure have been analyzed for their molecular shapes and intermolecular interactions, offering insights into their potential for designing new materials or drugs (Boechat et al., 2011).
Synthesis and Chemical Properties
Novel methods have been developed for synthesizing derivatives of compounds with 1,3,4-thiadiazol structures, indicating the versatility of these compounds in chemical synthesis and their potential applications in developing new materials or biological agents (Yu et al., 2014).
Antitumor Activity
Several studies have explored the antitumor activities of compounds containing thiadiazole and acetamide groups. These studies reveal that specific derivatives can exhibit significant anticancer properties against various cancer cell lines, highlighting the potential of such compounds in the development of new anticancer drugs (Yurttaş et al., 2015).
Antioxidant and Antitumor Evaluation
Research into the antioxidant and antitumor properties of N-substituted-2-amino-1,3,4-thiadiazoles has shown promising results. These compounds have been synthesized and evaluated for their cytotoxicity and antioxidant activities, indicating their potential in medicinal chemistry and therapy (Hamama et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also investigated benzothiazolinone acetamide analogs for their potential in photovoltaic applications and ligand-protein interactions. These compounds have shown good light harvesting efficiency and binding affinity towards specific proteins, suggesting applications in renewable energy and drug design (Mary et al., 2020).
Future Directions
The future directions for this compound and similar TFMP derivatives are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S2/c19-13-4-6-14(7-5-13)27-9-15(26)23-16-24-25-17(29-16)28-10-11-2-1-3-12(8-11)18(20,21)22/h1-8H,9-10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFHJSXPZWUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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